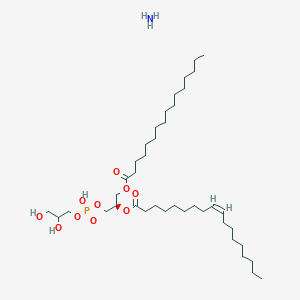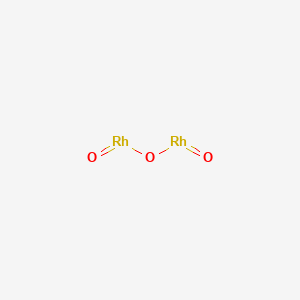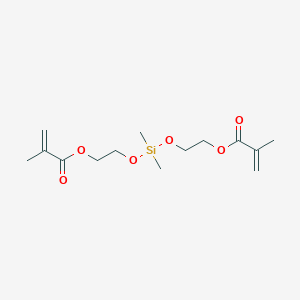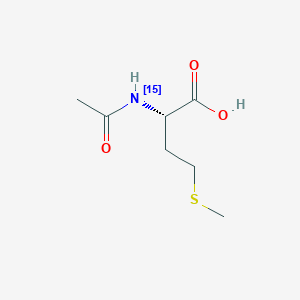
Potassium pentamethylcyclopentadienide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium pentamethylcyclopentadienide is an organometallic compound with the chemical formula C10H15K. It is a potassium salt of pentamethylcyclopentadiene and is known for its use in various chemical reactions and applications. The compound is characterized by its high reactivity and is often used as a reagent in organic synthesis and organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium pentamethylcyclopentadienide is typically prepared by the reaction of pentamethylcyclopentadiene with potassium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C5(CH3)5H+KH→C5(CH3)5K+H2
The reaction is exothermic and is usually conducted in a solvent such as tetrahydrofuran (THF) to facilitate the dissolution of the reactants and the product .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pentamethylcyclopentadienyl radicals.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It readily participates in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions. Solvents such as THF, toluene, and hexane are commonly used .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with halides can produce pentamethylcyclopentadienyl halides, while reactions with acids can yield pentamethylcyclopentadiene .
Scientific Research Applications
Potassium pentamethylcyclopentadienide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and metal ion interactions.
Mechanism of Action
The mechanism of action of potassium pentamethylcyclopentadienide involves its ability to donate electrons and form stable complexes with various metal ions. The compound acts as a ligand, coordinating to metal centers and stabilizing them in different oxidation states. This property is particularly useful in the synthesis of metal complexes and in catalytic processes .
Comparison with Similar Compounds
Potassium pentamethylcyclopentadienide can be compared with other similar compounds, such as:
Sodium pentamethylcyclopentadienide: Similar in structure and reactivity, but with sodium as the cation instead of potassium.
Lithium pentamethylcyclopentadienide: Another similar compound with lithium as the cation, often used in similar applications but with different reactivity profiles.
Potassium cyclopentadienide: A related compound with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand, exhibiting different chemical properties and reactivity.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions, making it a versatile reagent in organometallic chemistry and catalysis .
Properties
CAS No. |
94348-92-2 |
|---|---|
Molecular Formula |
C10H15K |
Molecular Weight |
174.32 g/mol |
IUPAC Name |
potassium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.K/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1 |
InChI Key |
CNTPKXIECBGFKF-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



